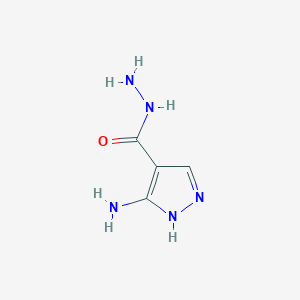

5-amino-1H-pyrazole-4-carbohydrazide

Description

Significance of Pyrazole (B372694) Derivatives in Organic Synthesis

Pyrazole derivatives are a class of five-membered heterocyclic compounds that are exceptionally useful in organic synthesis. nih.govmdpi.com Their unique structural and reactive properties make them invaluable for constructing complex molecules. The presence of the pyrazole nucleus is a feature of many compounds with diverse applications in medicine, agriculture, and technology. nih.govmdpi.compharmajournal.net

In the pharmaceutical industry, the pyrazole ring is a core component of numerous established drugs. mdpi.com Compounds containing this moiety have demonstrated a wide range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antidepressant properties. mdpi.commdpi.com Notable examples of drugs featuring a pyrazole structure include the anti-inflammatory agent Celecoxib and the analgesic Dipyrone. nih.govwikipedia.org

The agrochemical sector also relies heavily on pyrazole derivatives. They are key intermediates in the synthesis of herbicides, insecticides, and fungicides, contributing significantly to crop protection and agricultural productivity. nih.govmdpi.com The versatility of the pyrazole scaffold allows for the development of targeted and effective agricultural chemicals. scirp.org

Table 1: Applications of Pyrazole Derivatives

| Field | Significance | Examples of Applications |

|---|---|---|

| Pharmaceuticals | Core scaffold in many drugs due to a wide spectrum of biological activities. mdpi.comnih.gov | Anti-inflammatory, analgesic, antimicrobial, anticancer, antidepressant agents. mdpi.commdpi.com |

| Agrochemicals | Used as key intermediates for pesticides. nih.govmdpi.com | Herbicides, insecticides, fungicides, acaricides. nih.govmdpi.com |

| Material Science | Leveraged for unique properties in advanced functional materials. | Dyes, fluorescent agents. nih.gov |

Overview of 5-Amino-1H-pyrazole-4-carbohydrazide as a Key Heterocyclic Synthon

This compound is a key heterocyclic synthon, a term for a building block used in chemical synthesis to create larger, more complex molecules. Its value stems from its polyfunctional nature, possessing multiple reactive sites that can be selectively targeted. beilstein-journals.org Specifically, 5-aminopyrazoles have three primary nucleophilic sites: the amino group at position 5 (5-NH2), the ring nitrogen at position 1 (1-NH), and the carbon at position 4 (4-CH), with the 5-amino group being the most reactive. beilstein-journals.org

This reactivity makes 5-aminopyrazoles, including the carbohydrazide (B1668358) derivative, excellent precursors for constructing fused heterocyclic ring systems. beilstein-journals.org For instance, they are extensively used to design and synthesize a variety of fused pyrazoloazines, such as pyrazolo[3,4-d]pyrimidines, which are of significant interest for their potential medicinal applications. beilstein-journals.org The amino and carbohydrazide groups can undergo various chemical transformations, including substitution, oxidation, and reduction, allowing for the creation of a diverse library of derivative compounds.

The carbohydrazide moiety at position C-4 is particularly important as it appears to be crucial for determining the biological activity profile of the resulting derivatives, which can include antinociceptive, antibacterial, and antiparasitic properties. nih.govnih.gov Researchers have synthesized series of novel pyrazole-5-carbohydrazide and pyrazole-4-carbohydrazide derivatives to explore their potential as therapeutic agents. nih.govresearchgate.net

Table 2: Properties of this compound

| Property | Value |

|---|---|

| Chemical Formula | C4H6N4O |

| Structure | A five-membered pyrazole ring with an amino group at position 5 and a carbohydrazide group at position 4. |

| Key Feature | Acts as a versatile synthon due to multiple reactive nucleophilic sites. beilstein-journals.org |

| Primary Use | Precursor for the synthesis of fused heterocyclic systems, particularly in medicinal chemistry. beilstein-journals.org |

Historical Context of Pyrazole-Based Compound Investigation

The study of pyrazole chemistry has a rich history dating back to the late 19th century. The term "pyrazole" was first coined by the German chemist Ludwig Knorr in 1883. mdpi.comwikipedia.org In the same year, Knorr accomplished the first synthesis of substituted pyrazoles through the cyclocondensation reaction of 1,3-dicarbonyl compounds with hydrazine (B178648) derivatives. nih.govmdpi.commdpi.com This foundational work opened the door to the systematic investigation of this class of compounds.

A few years later, in 1887, the first synthetic pyrazole-based drug, Antipyrine (a pyrazolone), was prepared and introduced as an antipyretic and analgesic agent. nih.gov This marked a significant milestone, demonstrating the therapeutic potential of these synthetic heterocycles. Another classical method for synthesizing the parent pyrazole ring was developed in 1898 by German chemist Hans von Pechmann, who synthesized it from acetylene (B1199291) and diazomethane. wikipedia.org The first naturally occurring pyrazole, 1-pyrazolyl-alanine, was not isolated until much later, in 1959, from watermelon seeds. wikipedia.org These historical developments laid the groundwork for over a century of research into the synthesis and application of pyrazole derivatives. beilstein-journals.org

Table 3: Key Historical Milestones in Pyrazole Research

| Year | Milestone | Researcher/Context |

|---|---|---|

| 1883 | The term "pyrazole" is coined. mdpi.comwikipedia.org | Ludwig Knorr |

| 1883 | First synthesis of substituted pyrazoles. nih.govmdpi.commdpi.com | Ludwig Knorr |

| 1887 | Antipyrine, the first synthetic pyrazolone (B3327878) drug, is prepared. nih.gov | Medicinal Chemistry |

| 1898 | A classical method for pyrazole synthesis is developed. wikipedia.org | Hans von Pechmann |

| 1959 | First natural pyrazole, 1-pyrazolyl-alanine, is isolated. wikipedia.org | Natural Product Chemistry |

Structure

3D Structure

Properties

IUPAC Name |

5-amino-1H-pyrazole-4-carbohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N5O/c5-3-2(1-7-9-3)4(10)8-6/h1H,6H2,(H,8,10)(H3,5,7,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMBCBLRIXKWCLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=C1C(=O)NN)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Amino 1h Pyrazole 4 Carbohydrazide and Its Analogues

Direct Synthetic Routes to the Core Structure

The formation of the 5-amino-1H-pyrazole-4-carbohydrazide core can be achieved through several strategic approaches, primarily involving the construction of the pyrazole (B372694) ring from acyclic precursors. These methods include condensation and cyclization reactions, as well as the hydrazinolysis of suitable pyrazole derivatives.

Condensation Reactions

Condensation reactions are a cornerstone in the synthesis of pyrazole systems. These typically involve the reaction of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine (B178648) derivative. For the synthesis of 5-aminopyrazole derivatives, precursors containing a nitrile group are often employed.

A prevalent method for the synthesis of 5-aminopyrazoles involves the condensation of β-ketonitriles with hydrazine. nih.gov The reaction is believed to proceed through the initial formation of a hydrazone, followed by an intramolecular cyclization where the terminal nitrogen of the hydrazine attacks the nitrile carbon. nih.gov

Multicomponent reactions offer an efficient pathway to highly functionalized 5-aminopyrazole-4-carbonitriles, which are direct precursors to the target carbohydrazide (B1668358). A three-component reaction of an aromatic aldehyde, malononitrile (B47326), and phenylhydrazine (B124118) in the presence of a NiFe2O4 nanoparticle catalyst at room temperature can produce 5-amino-1H-pyrazole-4-carbonitriles in high yields. This reaction proceeds via a Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of phenylhydrazine and subsequent intramolecular cyclization. Similarly, a novel nano copper catalyst stabilized on a layered double hydroxide (B78521) has been utilized for the one-pot, three-component synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile derivatives from benzaldehyde (B42025) derivatives, malononitrile, and phenylhydrazine. nih.gov

Cyclization Reactions

The cyclization of appropriately functionalized open-chain precursors is a direct and effective method for constructing the pyrazole ring. These reactions often provide high regioselectivity.

One notable example is the synthesis of 5-amino-3-methylpyrazole-4-carboxamide from the reaction of α-cyano-β-dimethylaminocrotonamide with hydrazine hydrate (B1144303). nih.govbeilstein-journals.org This reaction involves the initial loss of dimethylamine, followed by a cyclization step initiated by the nucleophilic attack of hydrazine onto the cyano group. nih.govbeilstein-journals.org This approach suggests a viable route to the corresponding carbohydrazide by utilizing a similar acyclic precursor.

The reaction of (ethoxymethylene)malononitrile with aryl hydrazines is a widely used method for the synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles. scirp.org This reaction proceeds with high regioselectivity, yielding the 5-amino isomer exclusively. scirp.org The resulting 4-carbonitrile can then be further elaborated to the carbohydrazide.

| Starting Materials | Reagents/Catalyst | Product | Yield (%) | Reference |

| Aromatic aldehyde, Malononitrile, Phenylhydrazine | NiFe2O4 nanoparticles | 5-Amino-1-phenyl-3-aryl-1H-pyrazole-4-carbonitrile | High | |

| Benzaldehyde derivatives, Malononitrile, Phenylhydrazine | Nano copper on layered double hydroxide | 5-Amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile | 85-93 | nih.gov |

| α-Cyano-β-dimethylaminocrotonamide | Hydrazine hydrate | 5-Amino-3-methylpyrazole-4-carboxamide | Not specified | nih.govbeilstein-journals.org |

| (Ethoxymethylene)malononitrile, Aryl hydrazines | Ethanol (B145695), reflux | 5-Amino-1-aryl-1H-pyrazole-4-carbonitrile | Good to excellent | scirp.org |

Hydrazinolysis Approaches

Hydrazinolysis of pyrazole-4-carboxylic acid esters is a common and straightforward method for the preparation of the corresponding carbohydrazides. However, the success of this reaction can be influenced by the other substituents on the pyrazole ring.

For instance, the direct formation of 1-phenyl-5-benzamidopyrazole-4-carbohydrazide from the corresponding ethyl ester and hydrazine hydrate was reported to be unsuccessful. researchgate.net Instead, the reaction led to the cleavage of the benzoyl group, affording the 5-amino derivative. researchgate.net

A more successful route involves the hydrazinolysis of pyrazolo[3,4-d] nih.govbeilstein-journals.orgoxazin-4(1H)-ones. New 1-phenyl- or 1-methyl-5-benzamidopyrazole-4-carbohydrazide derivatives have been prepared in good yields (70–90%) from the reaction of 1-methyl- or 1-phenyl-6-phenylpyrazolo[3,4-d] nih.govbeilstein-journals.orgoxazin-4(1H)-one derivatives with hydrazine hydrate. researchgate.net This reaction proceeds via a nucleophilic attack of hydrazine on the carbonyl group of the oxazinone ring. researchgate.net

| Starting Material | Reagent | Product | Yield (%) | Reference |

| 1-Methyl- or 1-phenyl-6-phenylpyrazolo[3,4-d] nih.govbeilstein-journals.orgoxazin-4(1H)-one derivatives | Hydrazine hydrate | 1-Methyl- or 1-phenyl-5-benzamidopyrazole-4-carbohydrazide | 70-90 | researchgate.net |

| 1-Phenyl-5-benzamidopyrazole-4-carboxylic acid ethyl ester | Hydrazine hydrate | 1-Phenyl-5-aminopyrazole-4-carboxylic acid derivative (unsuccessful for carbohydrazide) | - | researchgate.net |

Synthesis of Substituted this compound Derivatives

The functionalization of the 5-aminopyrazole core is crucial for modifying its properties for various applications. Substituents can be introduced at the N1 position of the pyrazole ring and at the C3 position.

Introduction of Aryl Substituents at the N1 Position

The introduction of aryl groups at the N1 position is often achieved by starting with the corresponding arylhydrazine in the pyrazole ring synthesis.

An efficient one-pot, telescoped synthesis of N-aryl-5-aminopyrazoles from anilines has been developed, avoiding the isolation of the often toxic arylhydrazine intermediates. rsc.orgresearchgate.net This method provides a rapid and convenient route to these valuable building blocks. rsc.org

The synthesis of N-aryl-5-amino-4-cyanopyrazole derivatives, which are precursors to the corresponding carbohydrazides, has been extensively studied. nih.gov These compounds can be prepared by the reaction of (ethoxymethylene)malononitrile with various aryl hydrazines. scirp.org For aryl hydrazine hydrochlorides, a neutralization step with a base like triethylamine (B128534) is required before the condensation reaction. scirp.org

| Starting Materials | Reagents | Product | Reference |

| Anilines | (Details not specified) | N-Aryl-5-aminopyrazoles | rsc.orgresearchgate.net |

| (Ethoxymethylene)malononitrile, Aryl hydrazines | Ethanol, reflux | N-Aryl-5-amino-4-cyanopyrazoles | scirp.org |

Functionalization at the C3 Position

Functionalization at the C3 position of the 5-aminopyrazole ring can be achieved by starting with appropriately substituted precursors or by direct modification of the pyrazole core.

The synthesis of 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile has been reported from the reaction of malononitrile dimer with hydrazine. mdpi.com The cyanomethyl group at the C3 position offers a handle for further chemical transformations. mdpi.com

Direct C-H functionalization represents a powerful tool for the modification of heterocyclic systems. Palladium-catalyzed direct C-4 arylation of 5-aminopyrazoles has been reported, and while this focuses on the C4 position, similar strategies could potentially be adapted for C3 functionalization under specific reaction conditions or with appropriately designed substrates. chim.it The reactivity of 5-aminopyrazoles indicates that the nucleophilic sites are generally at the 5-NH2, 1-NH, and 4-CH positions, in that order. nih.gov This inherent reactivity pattern can be exploited or modified to achieve selective functionalization at the C3 position.

For instance, the synthesis of 5-amino-3-substituted-pyrazole-4-carbonitriles can be achieved through the condensation of hydrazines with 3-amino-2-aroyl-4,4,4-trichloro-2-butenenitriles, which are derived from the reaction of 3-oxoalkanonitriles with trichloroacetonitrile. nih.gov This method allows for the introduction of various aryl or other substituents at the C3 position (which becomes the C5 position in the final product nomenclature, highlighting the importance of careful structural assignment).

| Precursor/Starting Material | Reagent/Method | Product Feature | Reference |

| Malononitrile dimer | Hydrazine | C3-cyanomethyl group | mdpi.com |

| 3-Oxoalkanonitriles | Trichloroacetonitrile, then Hydrazine | C3-aryl/other substituent | nih.gov |

Derivatization of the Hydrazide Moiety

The hydrazide group in this compound is a reactive functional group that can undergo various chemical transformations to yield a range of derivatives. One common derivatization is the reaction with electrophiles such as acyl chlorides. For instance, the reaction of 1-phenyl-5-aminopyrazole-4-carbohydrazide with benzoyl chloride can lead to the formation of a 5-aminopyrazole-4-(N-benzoyl)hydrazide. researchgate.net This reaction confirms the nucleophilic character of the terminal nitrogen of the hydrazide moiety. researchgate.net

Interestingly, intramolecular acyl migration can also occur. In some reaction mixtures for the synthesis of 1-phenyl- or 1-methyl-5-benzamidopyrazole-4-carbohydrazide, small quantities of the isomeric 5-aminopyrazole-4-(N-benzoyl)hydrazides have been detected. researchgate.net This suggests a process where the benzoyl group migrates from the amino group at the 5-position to the hydrazide nitrogen. The formation of these isomers can be explained by a nucleophilic attack on the carbonyl group of an intermediate pyrazolo-oxazinone ring, followed by the intramolecular migration of the benzoyl group. researchgate.net

The following table summarizes representative derivatization reactions of the pyrazole-4-carbohydrazide core.

Regioselectivity in Synthesis of 5-Aminopyrazole Scaffolds

The condensation of unsymmetrically substituted hydrazines with 1,3-dicarbonyl compounds or their equivalents, such as β-ketonitriles or β-alkoxyacrylonitriles, can potentially yield two regioisomeric pyrazoles: the 3-aminopyrazole (B16455) and the 5-aminopyrazole. wordpress.comthieme-connect.com The control of regioselectivity in this reaction is a critical aspect of synthesizing the desired isomer. wordpress.com

Generally, the reaction of a β-ketonitrile with a substituted hydrazine yields the 5-aminopyrazole as the major product under thermodynamic control. nih.govwordpress.com For example, reacting a nitrile with an alkyl-substituted hydrazine in ethanol at elevated temperatures favors the formation of the 5-aminopyrazole. wordpress.comthieme-connect.com This outcome is attributed to the equilibration of the intermediate Michael adducts, leading to the thermodynamically more stable product. thieme-connect.com Arylhydrazines also strongly favor the formation of 5-aminopyrazoles under neutral, thermodynamic conditions. wordpress.com An excellent regioselectivity has been observed in the synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles from (ethoxymethylene)malononitrile and aryl hydrazines, where the 5-amino derivative is formed exclusively. scirp.org

Conversely, the 3-aminopyrazole regioisomer can be favored under kinetic control. wordpress.comthieme-connect.com It has been proposed that conducting the reaction under basic conditions (e.g., using sodium ethoxide) at low temperatures (e.g., 0 °C) allows for the rapid cyclization of the kinetically formed Michael adduct, trapping the 3-aminopyrazole isomer before equilibration can occur. thieme-connect.com With alkylhydrazines, the initial nucleophilic attack is known to be faster at the more substituted nitrogen, which would lead to the 3-aminopyrazole. wordpress.com While this adduct is formed faster, its cyclization is slower under neutral conditions, allowing for reversal and formation of the thermodynamically favored 5-amino isomer. wordpress.com

The table below illustrates the influence of reaction conditions on the regiochemical outcome of the synthesis.

Mechanistic Considerations in Synthetic Pathways

The formation of the 5-aminopyrazole ring from the reaction of hydrazines with β-ketonitriles follows a well-understood reaction mechanism. nih.gov The process is a condensation-cyclization reaction.

The proposed mechanism involves several key steps:

Nucleophilic Attack: The reaction initiates with the nucleophilic attack of a nitrogen atom from the hydrazine molecule on the electrophilic carbonyl carbon of the β-ketonitrile. The terminal nitrogen of the hydrazine is typically the site of the initial attack. nih.gov

Hydrazone Formation: This initial attack leads to the formation of a hydrazone intermediate, with the elimination of a water molecule. nih.gov This intermediate is a key branching point in reactions with unsymmetrical hydrazines, as different hydrazone adducts can lead to different regioisomers. wordpress.com

Intramolecular Cyclization: The subsequent and rate-determining step is the intramolecular cyclization. This involves the nucleophilic attack of the second nitrogen atom of the hydrazine moiety onto the carbon atom of the nitrile group. nih.gov

Tautomerization: The resulting cyclic imine intermediate then tautomerizes to form the stable aromatic 5-aminopyrazole ring.

In multicomponent reactions, the mechanism can be more complex. For example, the reaction of 5-aminopyrazoles, cyclic 1,3-diketones, and dimethylformamide dimethylacetal (DMFDMA) is proposed to proceed via the initial formation of an enaminone from the diketone and DMFDMA. beilstein-journals.org This enaminone then reacts with the 5-aminopyrazole at its exocyclic amino group, followed by cyclization and water elimination to yield the final fused pyrazolo[1,5-a]quinazolinone product. beilstein-journals.org Similarly, the synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile derivatives via a three-component reaction is proposed to begin with the catalyst activating a benzaldehyde, which then reacts with malononitrile. nih.gov

Chemical Reactivity and Derivatization Strategies

Reactions Involving the Hydrazide Functional Group

The hydrazide moiety (-CONHNH₂) is a key functional group that dictates a significant portion of the reactivity of 5-amino-1H-pyrazole-4-carbohydrazide. It serves as a versatile precursor for the synthesis of several five-membered heterocyclic rings.

The terminal amino group of the hydrazide function in this compound exhibits strong nucleophilic character, enabling it to react readily with the electrophilic carbon of aldehydes and ketones. This condensation reaction, typically carried out in a suitable solvent like ethanol (B145695) under reflux, results in the formation of the corresponding N-acylhydrazones (also known as Schiff bases). The reaction proceeds via the initial formation of a carbinolamine intermediate, which then dehydrates to yield the stable hydrazone product.

These resulting pyrazolyl-N-acylhydrazones are valuable intermediates in their own right, serving as precursors for further cyclization reactions or as ligands for coordination chemistry. The general reaction is outlined below:

Reactants: this compound, Aldehyde (R-CHO) or Ketone (R-CO-R')

Product: 5-amino-N'-[(E)-phenylmethylidene]-1H-pyrazole-4-carbohydrazide (from benzaldehyde)

Conditions: Typically refluxing in a protic solvent like ethanol, sometimes with catalytic acid.

| Reactant 1 | Reactant 2 | Conditions | Product |

| This compound | Aromatic Aldehyde | Ethanol, Reflux | 5-amino-N'-(arylmethylidene)-1H-pyrazole-4-carbohydrazide |

| This compound | Ketone | Acetic Acid, Reflux | 5-amino-N'-(alkylidene)-1H-pyrazole-4-carbohydrazide |

This interactive table summarizes the condensation reaction of this compound with carbonyl compounds.

The carbohydrazide (B1668358) functionality is a classic precursor for the synthesis of 1,3,4-oxadiazole (B1194373) rings. One common method involves the reaction of the carbohydrazide with carbon disulfide in the presence of a base like potassium hydroxide (B78521). This reaction proceeds through the formation of a dithiocarbazate intermediate, which then undergoes dehydrosulfurization and cyclization to yield a 5-thiol-1,3,4-oxadiazole derivative.

Alternatively, oxidative cyclization of the N-acylhydrazones (formed in section 3.1.1) can be achieved using various reagents to afford 2,5-disubstituted 1,3,4-oxadiazoles. Another pathway involves the reaction of the carbohydrazide with an orthoester, such as triethyl orthoformate, which can lead to the formation of a 1,3,4-oxadiazole ring through a cyclodehydration process. Research has described the synthesis of pyrazole-oxadiazole compounds from related carbohydrazide precursors, highlighting the utility of this transformation. worldwidejournals.com

Table 3.1.2: Synthesis of Pyrazolyl-1,3,4-oxadiazoles

| Reagent | Conditions | Product |

|---|---|---|

| Carbon Disulfide, KOH | Ethanolic KOH, Reflux | 5-(5-amino-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2-thiol |

This interactive table outlines common synthetic routes to 1,3,4-oxadiazoles from this compound.

The synthesis of 1,2,4-triazole (B32235) derivatives from this compound can be achieved through several routes. A prominent method involves the initial conversion of the carbohydrazide into a thiosemicarbazide (B42300) derivative by reacting it with an isothiocyanate. The resulting N-(aminothioxomethyl)-N'-[(5-amino-1H-pyrazol-4-yl)carbonyl]hydrazide can then be cyclized under basic conditions (e.g., using sodium hydroxide or sodium ethoxide) to yield a 3-thiol-1,2,4-triazole.

Another approach is the reaction of the carbohydrazide with nitrous acid to form an acyl azide (B81097). This intermediate can then undergo a Curtius rearrangement to form an isocyanate, or it can react with other nucleophiles. wikipedia.orgnih.gov While not a direct formation of a triazole, the acyl azide is a key intermediate for various nitrogen-containing heterocycles. Solid-phase synthesis methods have also been developed for creating libraries of pyrazole- and 1,2,4-triazole-containing compounds from related dithiocarbazate intermediates. nih.gov

Intramolecular Rearrangement Studies

The unique juxtaposition of the C5-amino group and the C4-carbohydrazide substituent in derivatives of this compound allows for interesting intramolecular dynamics. Research has shown that intramolecular acyl migration can occur in this system.

In a study focused on the synthesis of 1-phenyl-5-benzamidopyrazole-4-carbohydrazide, a small quantity of an isomeric byproduct, 5-aminopyrazole-4-(N-benzoyl)hydrazide, was detected in the reaction mixture. researchgate.net The formation of this isomer provides clear evidence for an intramolecular benzoyl migration. This rearrangement involves the transfer of the benzoyl group from the nitrogen of the 5-amino group to a nitrogen atom of the 4-carbohydrazide side chain. This phenomenon highlights the chemical lability of the N-acyl bond and the nucleophilic potential of the hydrazide moiety, which can participate in a reversible acyl transfer process. Such rearrangements are crucial to consider when designing synthetic routes or interpreting the stability of acylated derivatives of this compound. researchgate.net

Multi-Component Reactions for Structural Diversity

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more reactants. The 5-aminopyrazole scaffold is an excellent building block for MCRs due to its multiple reactive sites.

One notable application is the three-component reaction of 5-aminopyrazoles, aromatic aldehydes, and pyruvic acid. This condensation leads to the formation of pyrazolo[3,4-b]pyridine-6-carboxylic acids. researchgate.net The reaction pathway and final products can be influenced by the specific reactants and conditions, showcasing the versatility of this approach to generate fused heterocyclic systems.

Furthermore, the carbohydrazide functional group of this compound can itself participate in cyclization reactions. For example, the reaction of 1-phenyl-5-benzamido-1H-pyrazolo[3,4-d]pyrimidine-4-one with ethyl orthoformate leads to the formation of a fused pyrazolo[3,4-d]pyrimidine-4-one. researchgate.net This transformation involves the carbohydrazide moiety reacting with the one-carbon unit from ethyl orthoformate to form the fused pyrimidine (B1678525) ring. This demonstrates how the carbohydrazide group can be directly utilized to build additional heterocyclic rings, expanding the structural diversity accessible from this starting material.

Spectroscopic and Advanced Structural Characterization

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, offers profound insights into the functional groups and bonding arrangements within a molecule.

Key expected vibrational frequencies for 5-amino-1H-pyrazole-4-carbohydrazide would include:

N-H Stretching: The amino and hydrazide groups would exhibit N-H stretching vibrations, typically in the range of 3100-3500 cm⁻¹. These bands are often broad due to hydrogen bonding. For instance, in various 5-amino-1H-pyrazole-4-carbonitrile derivatives, N-H stretching bands are observed in the regions of 3288-3479 cm⁻¹. rsc.orgnih.gov

C=O Stretching (Amide I): The carbonyl group of the carbohydrazide (B1668358) function would display a strong absorption band, known as the Amide I band, typically in the region of 1630-1680 cm⁻¹.

N-H Bending (Amide II): The N-H bending of the amide, or the Amide II band, is expected to appear around 1550-1620 cm⁻¹.

C=N and C=C Stretching: The pyrazole (B372694) ring contains C=N and C=C bonds, and their stretching vibrations are expected in the 1400-1600 cm⁻¹ region. In related carbonitrile derivatives, these are seen at approximately 1441-1642 cm⁻¹. rsc.org

C-N Stretching: The stretching vibrations for the C-N bonds of the amino group and the pyrazole ring would be observed in the 1200-1350 cm⁻¹ range.

The following table summarizes the FT-IR data for some representative 5-amino-1H-pyrazole-4-carbonitrile derivatives, which can be used to infer the spectral characteristics of the carbohydrazide analogue.

| Compound | Key FT-IR Peaks (cm⁻¹) | Reference |

| 5-amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile | 3447, 3346, 3313, 3208 (N-H), 2206 (C≡N), 1632, 1600 (C=C, C=N) | rsc.org |

| 5-amino-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbonitrile | 3445, 3340, 3315, 3210 (N-H), 2206 (C≡N), 1597, 1508 (C=C, C=N) | rsc.org |

| 5-Amino-3-(5-((4-chlorophenyl)diazenyl)-2-hydroxyphenyl)-1-phenyl-1H-pyrazole-4-carbonitrile | 3292 (N-H), 2390 (C≡N), 1602 (N=N), 1566, 1544, 1492 (C=C) | nih.gov |

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. Experimental Raman spectra for this compound are not extensively reported; however, computational studies on similar pyrazole derivatives can predict the prominent Raman active modes.

Computational studies, often employing Density Functional Theory (DFT), can be used to calculate the vibrational frequencies and Raman intensities. For a molecule like this compound, the following Raman active modes are predicted to be significant:

Ring Breathing Modes: The symmetric expansion and contraction of the pyrazole ring would result in a strong Raman band, characteristic of the heterocyclic core.

C=C and C=N Symmetric Stretching: The symmetric stretching vibrations of the double bonds within the pyrazole ring would be intense in the Raman spectrum.

-NH2 Scissoring and Twisting: The vibrational modes of the amino group would also be Raman active.

C=O Stretching: The carbonyl stretch of the hydrazide group, while strong in the IR, would also be observable in the Raman spectrum.

A computational study on 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, a structurally related molecule, utilized DFT calculations to analyze its vibrational spectra, demonstrating the utility of such methods in assigning spectral features. researchgate.net A similar approach for this compound would provide a detailed theoretical Raman spectrum, aiding in its structural confirmation.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For a molecule like 5-amino-1H-pyrazole-4-carbohydrazide, DFT calculations would provide significant insights into its geometry, stability, and electronic properties. A common approach involves the use of a hybrid functional, such as B3LYP, in conjunction with a basis set like 6-311++G(d,p), which has been shown to yield reliable results for a wide range of organic molecules.

Geometry Optimization in Gas and Solution Phases

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. This process involves finding the coordinates of the atoms that correspond to a minimum on the potential energy surface.

For this compound, this optimization would be performed in both the gas phase (an isolated molecule) and in a solution phase to understand the effects of a solvent on its structure. The Polarizable Continuum Model (PCM) is a widely used method to simulate the presence of a solvent, such as water or ethanol (B145695), by representing it as a continuous medium with a specific dielectric constant.

The optimized geometry provides key structural parameters. While specific data for this compound is not available, a typical output would resemble the illustrative data presented in the table below.

Illustrative Optimized Geometric Parameters

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| N1-N2 | 1.38 | ||

| N2-C3 | 1.33 | N1-N2-C3 | 108.5 |

| C3-C4 | 1.42 | N2-C3-C4 | 110.0 |

| C4-C5 | 1.40 | C3-C4-C5 | 105.0 |

| C5-N1 | 1.36 | C4-C5-N1 | 111.5 |

| C5-N6 | 1.37 | C4-C5-N6 | 125.0 |

| C4-C8 | 1.45 | C5-C4-C8 | 128.0 |

Note: The data in this table is for illustrative purposes only and does not represent actual calculated values for this compound.

Electronic Structure Analysis

Following geometry optimization, a detailed analysis of the electronic structure would be performed to understand the molecule's reactivity, stability, and intermolecular interactions.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for predicting the chemical reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is an important indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. For this compound, the distribution of the HOMO and LUMO across the molecule would indicate the most likely sites for electrophilic and nucleophilic attack, respectively.

Illustrative FMO Data

| Parameter | Energy (eV) |

| EHOMO | -6.20 |

| ELUMO | -1.50 |

| Energy Gap (ΔE) | 4.70 |

Note: The data in this table is for illustrative purposes only and does not represent actual calculated values for this compound.

Atomic Charges and Charge Distribution

Understanding the distribution of electrical charges on the atoms of a molecule is essential for predicting its electrostatic interactions. Methods like Mulliken population analysis can be used to calculate the partial charges on each atom. In this compound, this analysis would reveal which atoms are electron-rich (negative charge) and which are electron-poor (positive charge), providing insights into its polarity and potential for intermolecular interactions.

Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is plotted on the molecule's electron density surface, with different colors indicating different electrostatic potential values. Typically, red represents regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow represent areas with intermediate potential. An MEP map of this compound would clearly illustrate the electron-rich areas around the nitrogen and oxygen atoms and the electron-deficient regions around the hydrogen atoms.

Natural Bond Orbital (NBO) Analysis

Illustrative NBO Analysis Data

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP(1) N2 | π(C3-C4) | 25.5 |

| LP(1) N6 | π(C5-N1) | 30.2 |

| π(C3-C4) | π(C5-N1) | 18.9 |

| π(C5-N1) | π(C3-C4) | 22.1 |

Note: The data in this table is for illustrative purposes only and does not represent actual calculated values for this compound.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations of 1H and 13C NMR chemical shifts for similar pyrazole (B372694) structures have been performed using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. asrjetsjournal.orgresearchgate.net For this compound, the proton signals of the amino (-NH2) and hydrazide (-NHNH2) groups are expected to appear as broad singlets in the 1H NMR spectrum, with their exact chemical shifts being sensitive to solvent and concentration. The pyrazole ring protons would also exhibit characteristic signals. In the 13C NMR spectrum, the carbonyl carbon of the carbohydrazide (B1668358) group is anticipated to resonate at a significantly downfield position. researchgate.net

Infrared (IR) Spectroscopy: Predicted IR spectra for related carbohydrazide compounds show characteristic vibrational frequencies. nih.gov For this compound, the N-H stretching vibrations of the amino and hydrazide groups are expected in the range of 3300-3500 cm-1. nih.gov The C=O stretching vibration of the carbohydrazide moiety would likely appear as a strong band around 1640-1680 cm-1. Other notable vibrations would include the C=N and N-N stretching of the pyrazole ring.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations are employed to predict the electronic absorption spectra of pyrazole derivatives. researchgate.net These calculations help in understanding the electronic transitions within the molecule. For this compound, it is expected to exhibit absorption bands in the UV-Vis region corresponding to π→π* and n→π* transitions within the pyrazole ring and the carbohydrazide group. The solvent environment can influence the position and intensity of these absorption maxima.

| Spectroscopic Technique | Predicted Parameter | Expected Range/Value | Notes |

|---|---|---|---|

| 1H NMR | Chemical Shift (δ) of -NH2 and -NHNH2 protons | Broad singlets, sensitive to solvent | Based on general knowledge of similar functional groups. |

| 13C NMR | Chemical Shift (δ) of C=O carbon | >155 ppm | Based on studies of other carbohydrazide compounds. researchgate.net |

| IR | N-H stretching frequency | 3300-3500 cm-1 | Characteristic for amino and hydrazide groups. nih.gov |

| IR | C=O stretching frequency | 1640-1680 cm-1 | Typical for a carbohydrazide moiety. |

| UV-Vis | Electronic Transitions | π→π* and n→π* | Expected for the pyrazole and carbohydrazide chromophores. |

Intermolecular Interactions and Hydrogen Bonding Analysis

Intermolecular interactions, particularly hydrogen bonds, play a significant role in the crystal packing and solution-phase behavior of this compound. The molecule possesses multiple hydrogen bond donors (-NH2, -NHNH2) and acceptors (N atoms of the pyrazole ring, C=O group). These functional groups can participate in a network of intermolecular hydrogen bonds, leading to the formation of dimers or more extended supramolecular assemblies. nih.govrsc.org Computational studies on similar pyrazole derivatives have highlighted the importance of N-H···N and N-H···O hydrogen bonds in stabilizing the crystal lattice. nih.gov The analysis of these interactions is often performed using techniques like Atoms in Molecules (AIM) and Natural Bond Orbital (NBO) analysis. chemrevlett.com

Molecular Dynamics and Monte Carlo Simulations for Adsorption Behavior

Molecular dynamics (MD) and Monte Carlo (MC) simulations are powerful tools for investigating the adsorption behavior of molecules on surfaces. nanobioletters.comresearchgate.net While no specific studies on the adsorption of this compound were found, research on related carbohydrazide and pyrazole derivatives as corrosion inhibitors provides a relevant framework. researchgate.netresearchgate.net These simulations can model the interaction of the molecule with a metal surface, such as iron or steel, in a corrosive environment. nanobioletters.comresearchgate.net

MC simulations can predict the most favorable adsorption sites and energies, indicating the strength of the interaction between the inhibitor and the surface. nanobioletters.comresearchgate.net MD simulations provide a dynamic picture of the adsorption process, showing how the molecule orients itself on the surface over time and forms a protective layer. nih.govresearchgate.net For this compound, it is hypothesized that the nitrogen and oxygen atoms would act as active centers for adsorption onto a metal surface.

Quantum Chemical Descriptors for Reactivity Prediction

Quantum chemical descriptors derived from DFT calculations are instrumental in predicting the reactivity of molecules. asrjetsjournal.orgrasayanjournal.co.in These descriptors include the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO), the HOMO-LUMO energy gap, ionization potential, electron affinity, electronegativity, chemical hardness, and softness. asrjetsjournal.orgresearchgate.net

EHOMO is associated with the electron-donating ability of a molecule. A higher EHOMO value suggests a greater tendency to donate electrons to an appropriate acceptor.

ELUMO indicates the electron-accepting ability. A lower ELUMO value implies a greater propensity to accept electrons.

The HOMO-LUMO energy gap is a measure of the molecule's chemical reactivity and stability. A smaller energy gap generally corresponds to higher reactivity.

By calculating these descriptors for this compound, one can predict its behavior in chemical reactions and its potential as, for example, a corrosion inhibitor or a pharmacologically active agent. researchgate.net

| Quantum Chemical Descriptor | Symbol | Significance in Reactivity Prediction |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | Indicates electron-donating ability. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Indicates electron-accepting ability. |

| HOMO-LUMO Energy Gap | ΔE | Relates to chemical reactivity and stability. |

| Ionization Potential | IP | Energy required to remove an electron. |

| Electron Affinity | EA | Energy released when an electron is added. |

| Electronegativity | χ | Measure of the ability to attract electrons. |

| Chemical Hardness | η | Resistance to change in electron distribution. |

| Softness | S | Reciprocal of hardness, indicates higher reactivity. |

Coordination Chemistry and Metal Complexation Studies

Ligand Properties of 5-Amino-1H-pyrazole-4-carbohydrazide and its Derivatives

This compound is a multifunctional ligand possessing several potential donor sites for coordination with metal ions. The pyrazole (B372694) ring itself contains two nitrogen atoms, a pyrrolic-type (N1) and a pyridinic-type (N2), both of which can engage in coordination. The carbohydrazide (B1668358) moiety (-CONHNH2) introduces additional donor atoms in the form of the carbonyl oxygen and the terminal amino nitrogen. Furthermore, the amino group at the 5-position of the pyrazole ring presents another potential coordination site. This multiplicity of donor atoms allows the ligand to act as a mono-, bi-, or polydentate ligand, leading to the formation of a wide array of coordination complexes with varied geometries and nuclearities. researchgate.net

The electronic properties of the pyrazole ring, coupled with the functional groups, influence the ligand's coordination behavior. The amino group acts as an electron-donating group, increasing the electron density on the pyrazole ring and potentially enhancing the coordinating ability of the ring nitrogens. The carbohydrazide group, with its combination of a hard oxygen donor and softer nitrogen donors, allows for coordination with a variety of metal ions based on the Hard and Soft Acids and Bases (HSAB) principle.

Derivatives of this compound, such as Schiff bases formed by the condensation of the terminal amino group of the hydrazide with aldehydes or ketones, further expand its coordination versatility. These modifications can introduce additional donor atoms and steric bulk, influencing the resulting complex's geometry and stability. For instance, the condensation with thiophene-2-carbaldehyde (B41791) introduces a sulfur atom as a potential donor site. researchgate.net

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound and its derivatives is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent, often under reflux. The choice of solvent and reaction conditions can influence the final product's nature and crystal quality. The resulting complexes are often colored solids, and their characterization involves a combination of analytical and spectroscopic techniques.

Common characterization techniques include:

Elemental Analysis: To determine the empirical formula of the complex.

Infrared (IR) Spectroscopy: To identify the coordination sites of the ligand. A shift in the vibrational frequencies of the C=O, N-H, and C=N groups upon complexation provides evidence of their involvement in bonding to the metal ion.

Electronic (UV-Vis) Spectroscopy: To study the electronic transitions within the complex and infer the coordination geometry around the metal center.

Magnetic Susceptibility Measurements: To determine the magnetic moment of the complex, which provides information about the oxidation state and spin state of the central metal ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy can provide detailed information about the ligand's structure in the complex.

X-ray Crystallography: This technique provides definitive information about the solid-state structure of the complex, including bond lengths, bond angles, coordination geometry, and intermolecular interactions. researchgate.net

While specific data for this compound complexes is limited, studies on analogous pyrazole-carbohydrazide derivatives provide insights into their expected spectral properties. For instance, in the IR spectra of metal complexes of N′-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methylene]thiophene-2-carbohydrazide, shifts in the ν(C=O) and ν(C=N) bands indicate the participation of the carbonyl oxygen and azomethine nitrogen in coordination. researchgate.net

Chelation Modes and Coordination Geometries

The versatile nature of this compound allows for various chelation modes, leading to different coordination geometries. The specific mode of coordination depends on several factors, including the nature of the metal ion, the reaction conditions, the presence of counter-ions, and the stoichiometry of the reactants.

Commonly observed chelation modes for pyrazole-based ligands include:

Monodentate Coordination: Through one of the pyrazole nitrogen atoms. researchgate.net

Bidentate Chelation: This is a prevalent mode, often involving the carbonyl oxygen and the terminal amino nitrogen of the carbohydrazide moiety to form a stable five-membered chelate ring. nih.gov Another possibility is the coordination through a pyrazole nitrogen and the amino group at the 5-position.

Tridentate or Polydentate Coordination: Involving a combination of the pyrazole nitrogen, the carbonyl oxygen, and the hydrazinic or amine nitrogen atoms.

These chelation modes can result in a variety of coordination geometries around the metal center, such as octahedral, tetrahedral, square planar, or trigonal bipyramidal. nih.gov For example, studies on transition metal complexes with phenylglycine hydrazide have shown both trigonal bipyramidal and octahedral geometries. nih.gov The specific geometry is influenced by the electronic configuration of the metal ion and the steric constraints imposed by the ligand(s).

The table below summarizes potential coordination geometries based on studies of similar pyrazole derivatives.

| Metal Ion | Potential Coordination Geometry | Chelation Mode |

| Cu(II) | Square Planar, Octahedral | Bidentate, Tridentate |

| Ni(II) | Octahedral, Tetrahedral | Bidentate |

| Co(II) | Octahedral, Tetrahedral | Bidentate |

| Zn(II) | Tetrahedral, Octahedral | Bidentate |

| Mn(II) | Octahedral | Bidentate |

Supramolecular Assembly via Coordination Bonds and Non-covalent Interactions

Beyond the formation of discrete mononuclear or polynuclear complexes, this compound and its derivatives can act as building blocks for the construction of higher-order supramolecular assemblies. These assemblies are formed through a combination of coordination bonds and non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces.

Hydrogen bonding plays a crucial role in directing the self-assembly of these complexes into one-, two-, or three-dimensional networks. nih.gov The N-H groups of the pyrazole ring, the amino group, and the carbohydrazide moiety are excellent hydrogen bond donors, while the carbonyl oxygen and the pyrazole nitrogen atoms can act as hydrogen bond acceptors. semanticscholar.org These interactions can link individual complex units, creating extended architectures with specific topologies and potential functionalities. mdpi.commdpi.com

For instance, pyrazole-containing ligands have been shown to form dimeric structures and extended 2D sheets through Npyrazole–H···Npyrazolate hydrogen bonds. nih.gov The presence of aromatic rings in the ligand or its derivatives can also lead to π-π stacking interactions, further stabilizing the supramolecular structure. The interplay of these various non-covalent forces is a key factor in the crystal engineering of novel materials based on pyrazole-carbohydrazide metal complexes.

Applications in Chemical Science and Technology

Role as Versatile Building Blocks in Organic Synthesis

The unique arrangement of functional groups in 5-amino-1H-pyrazole-4-carbohydrazide makes it a valuable building block in organic synthesis. The amino group and the hydrazide group offer multiple reactive sites for electrophilic and nucleophilic substitution, condensation, and cyclization reactions. scirp.org Chemists utilize this reactivity to construct diverse molecular architectures. For instance, the hydrazide moiety can readily react with ketones, aldehydes, and acid chlorides, while the amino group can be acylated, alkylated, or diazotized to create new carbon-nitrogen bonds and fused ring systems. scirp.orgresearchgate.net This multi-faceted reactivity allows for the diversity-oriented synthesis of complex molecular libraries from a single, readily accessible starting material. mdpi.com

Intermediates for Advanced Heterocyclic Compound Development

The primary application of this compound as a synthetic intermediate is in the development of advanced heterocyclic compounds. scirp.org Its structure is pre-organized for cyclocondensation reactions, leading to the formation of fused pyrazole (B372694) systems. These fused heterocycles are of great importance in medicinal and materials chemistry.

Notable examples of heterocyclic systems synthesized from 5-aminopyrazole precursors include:

Pyrazolo[1,5-a]pyrimidines : Formed by reacting 5-aminopyrazole derivatives with various dielectrophiles. mdpi.comekb.eg These compounds are structural analogues of purines and often exhibit significant biological activity.

Pyrazolo[3,4-d] iomcworld.comrsc.orgchemimpex.comtriazines : These can be prepared via a one-pot diazotization reaction of 5-aminopyrazole-4-carbonitriles. scirp.org This class of compounds has been investigated for a range of therapeutic applications.

Imidazo[1,2-b]pyrazoles : Synthesized through cyclocondensation reactions, these fused systems are explored for their potential as bioactive agents. scirp.orgscirp.org

The ability to readily convert this compound into these and other complex heterocyclic scaffolds underscores its importance as a key intermediate in modern organic chemistry. nih.govresearchgate.net

Exploration in Materials Science

The pyrazole scaffold serves as a foundation for materials with specialized properties. Through chemical modification of this compound, derivatives are created for applications such as corrosion inhibition and the development of energetic materials.

Derivatives of pyrazole carbohydrazide (B1668358) have demonstrated significant potential as corrosion inhibitors for various metals and alloys. iomcworld.comiomcworld.com The efficacy of these compounds stems from their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. The pyrazole ring, along with heteroatoms like nitrogen and oxygen in the side chains, acts as adsorption centers. iomcworld.comresearchgate.net

The mechanism of inhibition often involves the protonation of nitrogen atoms in the acidic solution, forming quaternary ammonium (B1175870) species. These charged species then adsorb onto the cathodic sites of the metal, reducing hydrogen evolution. iomcworld.com Studies have shown that these derivatives can act as mixed-type inhibitors, retarding both anodic and cathodic reactions. iomcworld.comresearchgate.net Research on pyrazole carbohydrazide derivatives has shown excellent inhibition efficiency for aluminum alloys in sulfuric acid and for mild steel in hydrochloric acid. iomcworld.comiomcworld.comresearchgate.net

Table 1: Corrosion Inhibition Efficiency of Pyrazole Carbohydrazide Derivatives

| Derivative/Compound | Metal | Corrosive Medium | Maximum Inhibition Efficiency (%) |

|---|---|---|---|

| Pyrazole carbohydrazide derivative | AA 8088 Aluminum Alloy | 1 M H₂SO₄ | 98.83 |

| 1,5-dimethyl-1H-pyrazole-3-carbohydrazide (PyHz) | Mild Steel | 1 M HCl | 96.00 |

The nitrogen-rich pyrazole ring is an ideal scaffold for creating high-energy-density materials. researchgate.net By introducing nitro groups (—NO₂) onto the pyrazole core derived from precursors like this compound, chemists can synthesize advanced energetic materials. These nitrated pyrazole compounds are sought after for their high heat of formation, high density, good thermal stability, and powerful detonation performance. researchgate.netnih.gov

Research in this area focuses on creating compounds that offer superior performance and safety compared to traditional explosives like RDX and HNS. rsc.orgrsc.org For example, the synthesis of pyrazole-derived energetic salts has yielded materials with detonation velocities comparable to RDX but with potentially lower sensitivity to impact and friction, making them safer to handle. rsc.orgacs.org

Table 2: Energetic Properties of Pyrazole-Based Derivatives

| Derivative/Compound | Detonation Velocity (D, m/s) | Decomposition Temp (Td, °C) | Key Feature |

|---|---|---|---|

| Hydroxylammonium salt of a dinitromethyl nitropyrazole | 8700 | Not specified | Performance comparable to RDX (8748 m/s) |

| DNPAT (a nitropyrazole–triazole derivative) | 8889 | 314 | High thermal stability, close to HNS (318 °C) |

This table presents selected data from cited research on advanced pyrazole-based energetic materials. rsc.orgrsc.orgacs.org

Utility in Agrochemical Research as Synthetic Intermediates

The pyrazole heterocycle is a well-established structural component in many commercial agrochemicals. nbinno.comresearchgate.netnih.gov Compounds like this compound serve as key intermediates in the synthesis of active ingredients for insecticides, fungicides, and herbicides. chemimpex.comchemimpex.comscirp.org The adaptability of the pyrazole ring allows for fine-tuning of the biological activity and selectivity of the final product. vulcanchem.com By using this carbohydrazide as a starting point, chemists can introduce various substituents and functional groups required for potent agrochemical activity. The resulting complex pyrazole derivatives are often designed to have a specific mode of action, which can help in managing pest resistance to existing treatments. vulcanchem.comccspublishing.org.cn

Applications as Synthetic Precursors for Biologically Relevant Scaffolds in Medicinal Chemistry Research

In medicinal chemistry, this compound is a highly valued precursor for the synthesis of biologically active scaffolds. chemimpex.combeilstein-journals.org The pyrazole core is a "privileged structure" found in numerous therapeutic agents with a wide range of activities, including anti-inflammatory, anticancer, and analgesic properties. scirp.orgscirp.org

The amino and carbohydrazide groups are ideal handles for constructing more complex molecules. For example, the carbohydrazide can be used to build pyrazolo[3,4-d]pyrimidine structures, which are purine (B94841) analogues and can interact with various enzymatic targets. scilit.com Recent research has focused on designing 5-amino-1H-pyrazole-4-carboxamide derivatives as covalent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various cancers. nih.gov This work highlights the role of the 5-aminopyrazole scaffold in developing targeted therapies, including those that can overcome drug resistance caused by mutations in cancer cells. nih.gov

Conclusion and Future Perspectives

Summary of Current Research Landscape

The current research landscape for 5-amino-1H-pyrazole-4-carbohydrazide is characterized by its significant role as a versatile intermediate in the synthesis of a wide array of heterocyclic compounds with diverse biological activities. vulcanchem.comnih.gov Pyrazole (B372694) derivatives, in general, are a focal point in medicinal chemistry due to their proven therapeutic potential. mdpi.comnih.govmdpi.com The core structure of 5-aminopyrazole is a key starting material for creating numerous bioactive molecules, including pyrazolopyrimidines and pyrazolotriazines. nih.gov

Research has established that substituting the carbohydrazide (B1668358) moiety at the C-4 position and the amino group at the C-5 position of the pyrazole ring can lead to compounds with a broad spectrum of pharmacological effects. nih.gov These include anticancer, antimicrobial, anti-inflammatory, analgesic, anticonvulsant, and antiparasitic activities. nih.govnih.gov The carbohydrazide group, in particular, is crucial in defining the biological activity profile of these derivatives. nih.gov The compound serves as a foundational scaffold for developing novel drugs, with studies frequently exploring how modifications to its structure influence its therapeutic efficacy. For instance, derivatives have been investigated as inhibitors of specific enzymes like fibroblast growth factor receptors (FGFRs) in cancer therapy and for their potential against drug-resistant tuberculosis. nih.govresearchgate.net The adaptability of the 5-aminopyrazole scaffold allows for the synthesis of complex fused heterocyclic systems, further expanding the chemical space for drug discovery. nih.gov

Emerging Trends in this compound Research

Emerging trends in the research of this compound and its derivatives are moving towards more targeted and specialized applications. A significant trend is the rational design of covalent inhibitors for specific biological targets, such as kinases in cancer pathways. nih.gov This approach aims to overcome drug resistance issues associated with existing therapies. nih.gov

Another key trend is the development of fused pyrazole systems. By using 5-aminopyrazole derivatives as building blocks, researchers are creating novel polycyclic molecules with unique three-dimensional structures, aiming to unlock new biological activities and improve pharmacokinetic profiles. nih.gov There is also a growing interest in the application of these compounds in agrochemicals, particularly for crop protection, leveraging the known bioactivity of pyrazole-based compounds. scirp.org Furthermore, the synthesis of pyrazole derivatives as potential treatments for neglected tropical diseases, such as Chagas disease and leishmaniasis, is an area of increasing focus. nih.govnih.gov

The exploration of pyrazole-based compounds as functional materials is also gaining traction. While medicinal applications have dominated, the unique electronic and coordinating properties of the pyrazole ring are being considered for the development of chemosensors and other advanced materials. mdpi.com

A summary of recent research findings on derivatives is presented below.

| Derivative Class | Biological Target/Application | Key Findings |

| 5-amino-1H-pyrazole-4-carboxamides | Pan-FGFR Covalent Inhibitors | Demonstrated potent activity against wild-type and gatekeeper mutant FGFRs, showing promise for overcoming drug resistance in cancer. nih.gov |

| 1-Aryl-1H-pyrazole-imidazoline derivatives | Trypanosoma cruzi Cysteine Protease Inhibitors | Showed significant trypanocidal activity, with structure-activity relationship analysis revealing key substituents for enhanced potency. nih.gov |

| Pyrazole Schiff bases | Anticancer Agents | Certain derivatives have shown promising anticancer activity, inducing cell cycle arrest and apoptosis in cancer cell lines. nih.gov |

| Pyrazolyl–thiazole (B1198619) derivatives | Antimicrobial and Antioxidant Agents | Combination of pyrazole and thiazole rings led to compounds with enhanced antimicrobial and antioxidant properties. nih.gov |

Potential Avenues for Advanced Synthetic Methodology Development

While established methods for synthesizing pyrazole derivatives exist, there are significant opportunities for the development of more advanced and efficient synthetic methodologies. Future research could focus on one-pot, multi-component reactions (MCRs) which offer advantages in terms of efficiency, atom economy, and reduced solvent use. researchgate.net The development of novel catalysts, including nano-catalysts and green catalysts, can lead to higher yields and selectivity under milder reaction conditions. researchgate.net

There is potential for exploring catalyst-free synthetic routes in green media, such as water-ethanol mixtures, to enhance the environmental sustainability of the synthesis process. researchgate.net The use of modern synthetic techniques like microwave-assisted synthesis and ultrasonication has already shown promise in reducing reaction times and improving yields for some pyrazole derivatives and could be further optimized. researchgate.net Additionally, the development of regioselective synthesis methods is crucial to control the substitution pattern on the pyrazole ring, which is often key to biological activity. scirp.org The application of photoredox catalysis and flow chemistry represents another frontier, potentially enabling the synthesis of complex pyrazole derivatives that are difficult to access through traditional methods. mdpi.com

Opportunities for Expanded Computational and Theoretical Studies

Computational chemistry has become an indispensable tool in the study of pyrazole derivatives, and there are vast opportunities to expand its application to this compound. eurasianjournals.com Techniques such as Density Functional Theory (DFT) calculations can provide deep insights into the electronic structure, reactivity, and spectral properties of the molecule and its derivatives. researchgate.netresearchgate.net This understanding can guide the rational design of new compounds with desired properties.

Molecular docking and molecular dynamics (MD) simulations are powerful tools for predicting the binding modes and affinities of pyrazole derivatives to biological targets. nih.goveurasianjournals.com These methods can be used to screen virtual libraries of compounds, prioritize candidates for synthesis, and elucidate mechanisms of action at the molecular level. eurasianjournals.com Expanded computational studies could help in designing derivatives with improved specificity and reduced off-target effects. Furthermore, quantitative structure-activity relationship (QSAR) studies can be employed to build predictive models that correlate structural features with biological activity, accelerating the optimization of lead compounds. nih.gov Future directions also include leveraging machine learning and artificial intelligence to develop more accurate predictive models for biological activity and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, thereby streamlining the drug discovery pipeline. eurasianjournals.com

Prospects for Novel Applications in Chemical Technology and Materials Science

Beyond the well-explored pharmaceutical applications, derivatives of this compound hold considerable promise for novel applications in chemical technology and materials science. The pyrazole scaffold is known to be a component in various functional materials. mdpi.com

One potential application is in the development of novel corrosion inhibitors for metals, a property that has been observed in some pyrazole derivatives. researchgate.net The nitrogen atoms in the pyrazole ring can coordinate with metal surfaces, forming a protective layer. In the field of materials science, these compounds could serve as building blocks for the synthesis of functional polymers and coordination polymers with interesting optical, electronic, or magnetic properties. researchgate.net The ability of the pyrazole ring to act as a ligand for metal ions also opens up possibilities in catalysis. researchgate.net

Furthermore, the structural features of this compound make it a candidate for the design of chemosensors. mdpi.com By functionalizing the amino or carbohydrazide groups with appropriate chromophores or fluorophores, it may be possible to create sensors that exhibit a selective response to specific ions or molecules. These prospects highlight the untapped potential of this versatile chemical scaffold in fields beyond medicinal chemistry.

Q & A

Q. How can researchers address challenges in regiochemical control during functionalization of the pyrazole ring?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.